Sulfocarbathione

Description

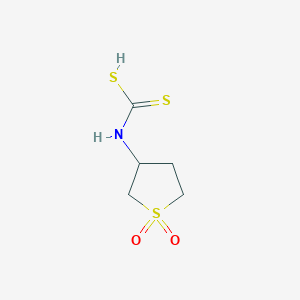

Sulfocarbathione (CAS 114654-31-8) is a sulfur-containing organic compound with the InChIKey UEKOYEYXLALUCZ-UHFFFAOYSA-N . It is commercially available under synonyms such as Sulfocarbathion and Enamine_000156 and has been utilized in toxicological and hygienic studies, particularly in herbicide-related research .

Properties

CAS No. |

114654-31-8 |

|---|---|

Molecular Formula |

C5H9NO2S3 |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

(1,1-dioxothiolan-3-yl)carbamodithioic acid |

InChI |

InChI=1S/C5H9NO2S3/c7-11(8)2-1-4(3-11)6-5(9)10/h4H,1-3H2,(H2,6,9,10) |

InChI Key |

UEKOYEYXLALUCZ-UHFFFAOYSA-N |

SMILES |

C1CS(=O)(=O)CC1NC(=S)S |

Isomeric SMILES |

C1CS(=O)(=O)CC1N=C(S)S |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)S |

Synonyms |

N-1,2-dioxothiolan-3-yl-dithiocarbamate, potassium salt sulfocarbathion K sulfocarbathione |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfocarbathione belongs to a broader class of sulfur-containing compounds, which includes herbicides, detoxification agents, and biochemical tools. Below is a systematic comparison with structurally or functionally analogous substances:

Table 1: Structural and Commercial Comparison

Key Findings from Comparative Studies

Toxicological Profiles: this compound’s hygienic characteristics suggest lower acute toxicity compared to paraquat, which induces oxidative stress via reactive oxygen species (ROS) generation in Drosophila models . However, direct comparative toxicity data are absent in the evidence. Unlike hexachlorobenzene (a porphyrinogenic agent), this compound’s oxidative biotransformation pathways remain uncharacterized, though its sulfur moiety may influence detoxification efficiency .

Functional Roles: this compound and Sulfobromophthalein both serve niche roles: the former in herbicide research and the latter in medical diagnostics .

Commercial and Research Utility: this compound is supplied by four manufacturers, indicating moderate industrial demand . In contrast, Sulfochlorophenol S (8 suppliers) may have broader applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.